molecular formula C12H17N3S2 B2489631 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine CAS No. 727676-30-4

3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine

Cat. No.: B2489631
CAS No.: 727676-30-4
M. Wt: 267.41
InChI Key: KLMCXAZBYOGSEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine typically involves the reaction of adamantanethiol with a suitable thiadiazole precursor. One common method includes the following steps:

    Formation of Adamantanethiol: Adamantane is reacted with sulfur to form adamantanethiol.

    Coupling Reaction: The adamantanethiol is then reacted with a thiadiazole precursor under controlled conditions to form the desired compound.

The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature controls to optimize yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the nucleophilic attack.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the thiadiazole ring may interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine
  • 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylmethanol
  • 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylcarboxylic acid

Uniqueness

This compound is unique due to its specific combination of the adamantane moiety and the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-(1-adamantylsulfanyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S2/c13-10-14-11(15-17-10)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMCXAZBYOGSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)SC4=NSC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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